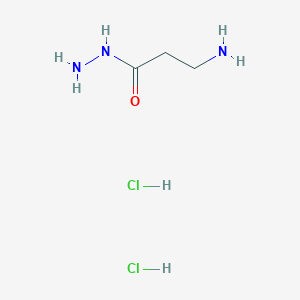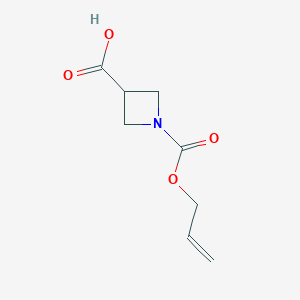
1-(Allyloxycarbonyl)azetidine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of azetidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid typically involves the reaction of azetidine-3-carboxylic acid with prop-2-en-1-yl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods: Industrial production of 1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted products with new functional groups replacing the original ones.
Applications De Recherche Scientifique
1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary based on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
- 3-allyl-1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid
Comparison: 1-[(prop-2-en-1-yloxy)carbonyl]azetidine-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. For example, the presence of the prop-2-en-1-yloxy group can influence the compound’s solubility, binding affinity to molecular targets, and overall pharmacokinetic profile.
Propriétés
Formule moléculaire |
C8H11NO4 |
|---|---|
Poids moléculaire |
185.18 g/mol |
Nom IUPAC |
1-prop-2-enoxycarbonylazetidine-3-carboxylic acid |
InChI |
InChI=1S/C8H11NO4/c1-2-3-13-8(12)9-4-6(5-9)7(10)11/h2,6H,1,3-5H2,(H,10,11) |
Clé InChI |
RLVVZJOQPKLDAW-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)N1CC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Oxaspiro[5.5]undecan-7-amine hydrochloride](/img/structure/B13508734.png)
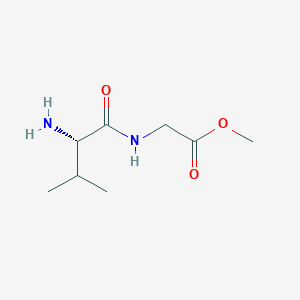
![{5,8-Dioxaspiro[3.5]nonan-7-yl}methanesulfonyl chloride](/img/structure/B13508746.png)
![(3R)-7-bromo-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B13508753.png)
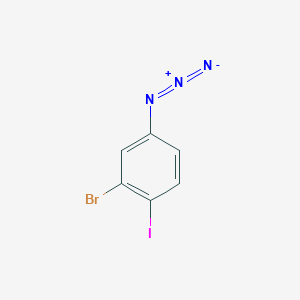
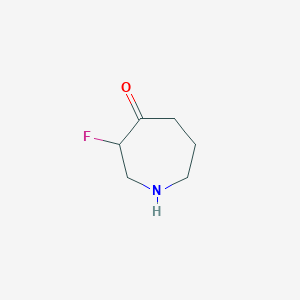
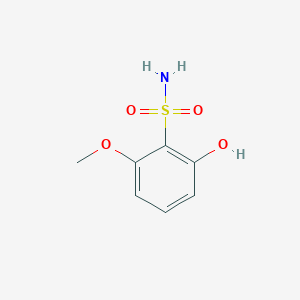
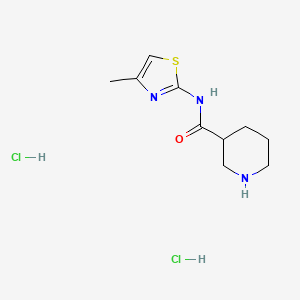
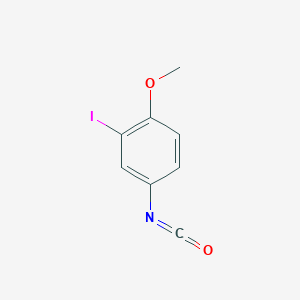
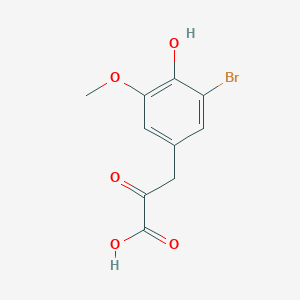
![4-[(2-Methoxyethyl)carbamoyl]benzoicacid](/img/structure/B13508791.png)
![Tert-butyl 5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylate](/img/structure/B13508792.png)
![2-[4-(cyclopropylmethoxy)-1H-pyrazol-1-yl]aceticacidhydrochloride](/img/structure/B13508804.png)
